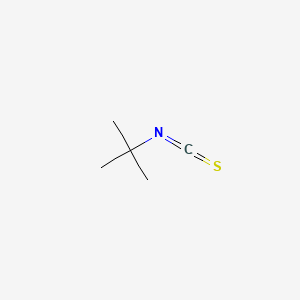

tert-Butyl isothiocyanate

Übersicht

Beschreibung

tert-Butyl isothiocyanate: is an organic compound with the molecular formula C5H9NS . It is a clear, colorless to slightly yellow liquid with a pungent odor. This compound is part of the isothiocyanate family, which is characterized by the functional group -N=C=S . Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

From Primary Amines: One common method involves the reaction of primary amines with thiophosgene or its derivatives.

From Isocyanides: Another method involves the sulfurization of isocyanides with elemental sulfur in the presence of catalytic amounts of amine bases.

Industrial Production Methods: Industrial production of tert-Butyl isothiocyanate often involves the reaction of tert-butylamine with carbon disulfide in the presence of a base, followed by desulfurization using cyanuric acid .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: tert-Butyl isothiocyanate can undergo nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.

Addition Reactions: It can participate in addition reactions with various electrophiles, forming new carbon-nitrogen or carbon-sulfur bonds.

Common Reagents and Conditions:

Nucleophiles: Such as amines and alcohols.

Electrophiles: Such as alkyl halides and acyl chlorides.

Conditions: Reactions are typically carried out under mild to moderate temperatures and may require the presence of a catalyst.

Major Products:

Thioureas: Formed from the reaction with primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Pest Management and Plant Defense:

tert-Butyl isothiocyanate has shown efficacy as a natural pesticide. Research indicates that isothiocyanates can act as defensive chemicals in plants, deterring herbivorous insects and pathogens. For instance, studies on Arabidopsis thaliana have demonstrated that isothiocyanates can suppress stomatal opening, thereby enhancing drought tolerance and providing a protective mechanism against pests .

Soil Fumigation:

As a soil fumigant, this compound can help manage soil-borne diseases and pests. Its application leads to the reduction of nematodes and fungal pathogens in agricultural soils, promoting healthier crop growth .

Biomedical Applications

Cancer Prevention:

Isothiocyanates are recognized for their potential anticancer properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, it has been linked to the inhibition of cytochrome P450 enzymes involved in carcinogen activation, thereby reducing cancer risk .

Neuroprotective Effects:

Recent research highlights the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. In vitro studies indicate that it can enhance neuronal survival by modulating signaling pathways associated with brain-derived neurotrophic factor (BDNF) and nuclear factor erythroid 2-related factor 2 (Nrf2), which are crucial for neuronal health .

Material Science Applications

Modification of Metal-Organic Frameworks:

In material science, this compound has been utilized to modify the pore size of metal-organic frameworks (MOFs). This modification enhances the adsorption properties of these materials, making them suitable for applications in gas storage and separation processes .

Case Studies

Wirkmechanismus

The mechanism by which tert-Butyl isothiocyanate exerts its effects involves the interaction with cellular proteins and enzymes. The isothiocyanate group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction can trigger apoptosis in cancer cells and inhibit the growth of microorganisms .

Vergleich Mit ähnlichen Verbindungen

- Phenyl isothiocyanate

- Methyl isothiocyanate

- Benzyl isothiocyanate

Comparison:

- Phenyl isothiocyanate: More commonly used in peptide sequencing (Edman degradation) due to its reactivity with amino groups .

- Methyl isothiocyanate: Known for its use as a soil fumigant in agriculture .

- Benzyl isothiocyanate: Exhibits strong anticancer properties and is used in various biological studies .

Uniqueness of tert-Butyl isothiocyanate: this compound is unique due to its ability to modify the pore sizes of metal-organic frameworks, making it valuable in materials science and industrial applications .

Biologische Aktivität

tert-Butyl isothiocyanate (BITC) is a member of the isothiocyanate family, known for its diverse biological activities, particularly in cancer prevention and neuroprotection. This article explores the biological activity of BITC, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

- Molecular Formula : CHNS

- Molecular Weight : 118.20 g/mol

- Structure : Contains a tert-butyl group attached to an isothiocyanate functional group.

Isothiocyanates, including BITC, exert their biological effects primarily through the following mechanisms:

- Covalent Modification of Proteins : BITC can covalently bind to cysteine residues in proteins, leading to altered protein function and activity. This modification is crucial for its anticarcinogenic properties as it affects various metabolic enzymes and signaling pathways .

- Induction of Antioxidant Responses : BITC has been shown to enhance the expression of phase II detoxifying enzymes through the Keap1-Nrf2 pathway. This induction helps in the detoxification of reactive oxygen species (ROS) and protects cells from oxidative stress .

- Inhibition of Cancer Cell Proliferation : Research indicates that BITC can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. It has been observed to inhibit key enzymes involved in cancer progression .

Anticancer Activity

BITC exhibits significant anticancer properties through various mechanisms:

- Inhibition of Phase I Enzymes : BITC inhibits cytochrome P450 enzymes, which are involved in the activation of procarcinogens, thereby reducing cancer risk .

- Induction of Apoptosis : BITC triggers apoptotic pathways in cancer cells, leading to programmed cell death. Studies have shown that treating cancer cell lines with BITC results in increased markers of apoptosis .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective role of BITC:

- Reduction of Oxidative Stress : BITC has been shown to increase intracellular levels of glutathione (GSH), a critical antioxidant, thereby reducing oxidative damage in neuronal cells exposed to neurotoxins .

- Protection Against Neurotoxicity : In experimental models, BITC pretreatment has significantly decreased ROS levels and apoptosis in neuronal cells subjected to neurotoxic agents .

Case Studies

Eigenschaften

IUPAC Name |

2-isothiocyanato-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NS/c1-5(2,3)6-4-7/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWFRTVIIMTOLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060441 | |

| Record name | 2-Isothiocyanato-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590-42-1 | |

| Record name | tert-Butyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 2-isothiocyanato-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 2-isothiocyanato-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Isothiocyanato-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of tert-Butyl isothiocyanate on cytochrome P450 enzymes?

A1: this compound (tBITC) inactivates cytochrome P450 enzymes, specifically P450 2E1 and P450 2A13, by binding to critical active site amino acid residues. [, ] This binding interferes with both oxygen and substrate binding, leading to enzyme inactivation. [] Spectral studies indicate that tBITC does not modify the heme group but instead acts as the sixth ligand to the heme, displacing a water molecule. []

Q2: How does the structure of tBITC contribute to its inhibitory activity?

A2: While detailed SAR studies are limited in the provided texts, the bulky tert-butyl group of tBITC seems crucial for its interaction with the P450 enzymes. [, ] This is supported by the observation that other isothiocyanates with different alkyl substituents show varying degrees of inhibition and inactivation potency towards P450 2A6 and 2A13. [] Specifically, tBITC demonstrates significant inactivation of P450 2A13, while other isothiocyanates do not. []

Q3: What analytical techniques have been employed to study the interaction of tBITC with its targets?

A3: Several spectroscopic and analytical methods have been used to investigate the interaction of tBITC with its targets. These include:

- UV-Vis Spectroscopy: Used to monitor changes in the P450-reduced CO complex upon tBITC inactivation. []

- EPR Spectroscopy: Employed to analyze the spin state of the heme iron in tBITC-inactivated P450 2E1. []

- ESI-LC-MS: Utilized to determine the mass increase of the apoprotein upon tBITC modification. []

Q4: Beyond P450 enzymes, what other reactions has tBITC been shown to participate in?

A4: tBITC is a versatile reagent in organic synthesis:

- Formation of Heterocycles: tBITC reacts with tris(imino)thietanes to yield tetrasubstituted pyrroles, which can be further transformed into trisubstituted pyrroles upon thermolysis. [] It can also react with ynamines to form thiopyrans, which then undergo elimination reactions to generate thiophenes. []

- Frustrated Lewis Pair Chemistry: tBITC reacts with a bifunctional frustrated Lewis pair to form a zwitterionic, bicyclic boraheterocycle adduct. [] This demonstrates its potential in small molecule activation and fixation reactions.

Q5: What is the molecular formula and weight of this compound?

A5:

Q6: Can you describe a synthetic route for this compound?

A6: One method for synthesizing tBITC utilizes carbon disulfide, tert-butylamine, and bromoethane. [] Triethylamine acts as a catalyst in this two-step reaction. First, tert-butylamine reacts with carbon disulfide and bromoethane to form an intermediate. This intermediate is then treated with a base to yield tBITC. []

Q7: Has tBITC been utilized in material science applications?

A7: Yes, tBITC has been successfully employed for the post-synthetic modification of surface-mounted metal-organic frameworks (SURMOFs). [] By targeting amino groups within the SURMOF structure, tBITC allows for programmed functionalization, tuning the pore size and adsorption properties of these materials. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.